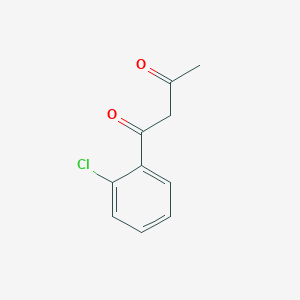

1-(2-Chlorophenyl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYOGOPKDBEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566602 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-74-5 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chlorophenyl)butane-1,3-dione

This guide provides a comprehensive technical overview of 1-(2-chlorophenyl)butane-1,3-dione, a β-diketone of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.

Introduction: The Versatility of a β-Diketone

This compound belongs to the versatile class of β-dicarbonyl compounds.[1][2] These molecules are characterized by two carbonyl groups separated by a single methylene carbon. This unique structural arrangement imparts a range of valuable chemical properties, including heightened acidity of the α-hydrogens and the ability to exist in a dynamic equilibrium between keto and enol forms.[3][4] These features make 1,3-diketones crucial intermediates in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds, and as ligands for metal complexes.[2][5] The presence of the 2-chlorophenyl substituent introduces specific electronic and steric effects that influence the reactivity and potential biological activity of the molecule, making it a valuable building block for medicinal chemistry and materials science.[2][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | [7] |

| Molecular Weight | 196.63 g/mol | [8][9] |

| CAS Number | 35359-25-0 (This appears to be a less common CAS) / 56464-74-5 | [10] |

| Appearance | Expected to be a solid at room temperature | [8] |

| IUPAC Name | This compound | [7] |

Keto-Enol Tautomerism: A Core Feature

A defining characteristic of 1,3-diketones is their existence as a mixture of keto and enol tautomers.[11][12] The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents.[11][13][14] The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[4][15]

This equilibrium is readily observable via spectroscopic methods. In non-polar solvents like chloroform-d, the enol form is often predominant, while polar solvents can favor the keto form.[14] Researchers must consider the existence of both tautomers when interpreting spectral data or planning reactions.

Synthesis and Purification

The most common and classical method for synthesizing β-diketones is the Claisen condensation .[1][16] This reaction involves the base-mediated condensation of a ketone with an ester to form a new carbon-carbon bond.[16][17] For this compound, the logical precursors are 2'-chloroacetophenone and an acetate ester, such as ethyl acetate.

Synthetic Rationale

The mechanism hinges on the deprotonation of the α-carbon of the ester (or ketone) by a strong base to form a nucleophilic enolate.[16] This enolate then attacks the electrophilic carbonyl carbon of the ketone. Subsequent elimination of the alkoxide group from the ester yields the β-diketone. A stoichiometric amount of base is required because the final product is more acidic than the starting materials and is deprotonated, driving the reaction to completion.[16]

Detailed Experimental Protocol: Claisen Condensation

This protocol is a representative procedure adapted from established methods for β-diketone synthesis.[1][18]

Reagents & Equipment:

-

2'-Chloroacetophenone

-

Ethyl acetate (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (e.g., 3M HCl) or Acetic Acid for workup

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Base Preparation: Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask equipped with a condenser and dropping funnel.

-

Enolate Formation: A solution of ethyl acetate (1.5 to 2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of NaH. The mixture may be gently warmed to initiate the reaction, which is evidenced by hydrogen gas evolution.

-

Condensation: Once enolate formation is complete, cool the mixture in an ice bath. Add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, or gently reflux, for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto ice. Acidify the aqueous mixture to a pH of ~5-6 with dilute HCl or acetic acid. This protonates the enolate salt of the product.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between its two carbonyl groups and the acidic methylene protons. This makes it a valuable precursor for various chemical transformations.

Formation of Heterocycles: The Knorr Pyrazole Synthesis

One of the most important applications of 1,3-diketones is in the synthesis of five-membered heterocycles.[5][19] The reaction with hydrazine or its derivatives provides a direct and efficient route to substituted pyrazoles, a scaffold frequently found in pharmaceuticals.[5][19][20][21]

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will be distinctive due to the keto-enol tautomerism.

-

Enol Form: A characteristic singlet for the vinyl proton (C=CH) will appear around 6.0-6.5 ppm. The enolic hydroxyl proton will be a broad singlet far downfield (14-16 ppm) due to strong intramolecular hydrogen bonding. A sharp singlet for the methyl protons will be seen around 2.1-2.3 ppm.

-

Keto Form: A singlet for the methylene protons (-CH₂-) will be present around 4.0-4.2 ppm. The methyl protons of the keto form will appear as a singlet slightly downfield from the enol methyl protons.

-

The aromatic protons of the 2-chlorophenyl group will appear as a complex multiplet in the 7.2-7.8 ppm region for both tautomers. The ratio of the integrals of the enol vinyl proton to the keto methylene protons can be used to determine the keto:enol ratio in the specific NMR solvent.[14][22]

-

-

Infrared (IR) Spectroscopy:

-

Enol Form: A broad O-H stretch will be observed from ~2500-3200 cm⁻¹. A strong C=O stretch (conjugated, H-bonded) will appear around 1600-1640 cm⁻¹, often overlapping with the C=C stretch.

-

Keto Form: Two distinct C=O stretching bands will be present around 1700-1730 cm⁻¹ (aliphatic ketone) and 1680-1700 cm⁻¹ (aryl ketone).

-

Conclusion and Future Outlook

This compound is a synthetically valuable intermediate with well-defined chemical properties rooted in its β-dicarbonyl structure. Its straightforward synthesis via Claisen condensation and its utility as a precursor to complex heterocyclic molecules, such as pyrazoles, underscore its importance in both academic research and industrial drug discovery. Future research may focus on exploring its coordination chemistry, developing novel catalytic applications for its metal complexes, and synthesizing libraries of derivatives to probe for enhanced biological activities. The principles and protocols outlined in this guide provide a solid foundation for any scientist looking to work with this versatile chemical entity.

References

-

Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH.[Link]

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. ACS Publications.[Link]

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.[Link]

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate.[Link]

-

Pyrazole synthesis. Organic Chemistry Portal.[Link]

-

Mixed Claisen Condensations. Fiveable.[Link]

-

1,3-diketone Definition. Fiveable.[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]

-

An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Wiley Online Library.[Link]

-

Claisen condensation. Wikipedia.[Link]

-

Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. JoVE.[Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.[Link]

-

This compound. PubChem.[Link]

-

Claisen Condensation. Organic Chemistry Portal.[Link]

-

1,3-Diketones. Synthesis and properties. ResearchGate.[Link]

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications.[Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal.[Link]

-

Tautomers of Dicarbonyl Compounds. Pearson.[Link]

-

Keto‐enol tautomerism of 1,3‐diketo compounds. ResearchGate.[Link]

-

Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. ACS Publications.[Link]

-

1-(4-Chlorophenyl)butane-1,3-dione. PubChem.[Link]

-

4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones. [No Source Title Available][Link]

-

¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top). ResearchGate.[Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C10H9ClO2 | CID 14987993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-Chlorophenyl)butane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(4-Chlorophenyl)butane-1,3-dione | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2-CHLORO-PHENYL)-BUTANE-1,3-DIONE | 56464-74-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Claisen condensation - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. Claisen Condensation [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole synthesis [organic-chemistry.org]

- 22. rsc.org [rsc.org]

1-(2-Chlorophenyl)butane-1,3-dione CAS number 56464-74-5

An In-depth Technical Guide to 1-(2-Chlorophenyl)butane-1,3-dione (CAS: 56464-74-5): Synthesis, Characterization, and Applications

Core Compound Overview

This compound, registered under CAS number 56464-74-5, is a halogenated aromatic β-diketone. This bifunctional molecule serves as a highly versatile and valuable intermediate in synthetic organic chemistry. Its structural arrangement, featuring a reactive methylene group flanked by two carbonyls and substituted with a 2-chlorophenyl moiety, imparts a unique reactivity profile. This makes it a key building block for the synthesis of a wide array of heterocyclic compounds, many of which are investigated in medicinal chemistry and materials science. This guide provides a detailed examination of its synthesis, the underlying chemical principles of its reactivity, comprehensive methods for its characterization, and its principal applications for researchers and drug development professionals.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 56464-74-5 | [1] |

| Molecular Formula | C₁₀H₉ClO₂ | - |

| Molecular Weight | 196.63 g/mol | [2] |

| Common Synonyms | 2-Chlorobenzoylacetone | - |

The Foundational Chemistry: Keto-Enol Tautomerism

A defining characteristic of 1,3-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This equilibrium is fundamental to the compound's reactivity, particularly the acidity of the central methylene protons and its behavior as a nucleophile. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization often results in the enol form being the predominant species in non-polar solvents and in the neat state. The choice of reaction conditions, particularly the solvent, can be used to favor one tautomer, thereby directing the synthetic outcome.

Caption: Keto-enol tautomerism in this compound.

Synthesis Methodologies: A Mechanistic Perspective

The construction of the 1,3-dicarbonyl moiety is most classically and efficiently achieved through the Claisen condensation reaction. This methodology remains the cornerstone for preparing compounds like this compound.

The Classic Approach: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, more relevantly here, between an ester and a ketone in the presence of a strong base.[3][4] For the synthesis of the title compound, the reaction involves the acylation of the enolate of acetone with an activated derivative of 2-chlorobenzoic acid, typically an ester like ethyl 2-chlorobenzoate.

Causality of Experimental Design: The choice of a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is critical. Its role is to deprotonate the α-carbon of the ketone (acetone), generating a nucleophilic enolate.[5] This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-diketone. The final deprotonation of the product by the base drives the reaction to completion, as the resulting diketonate anion is highly stabilized by resonance. An acidic workup is required to neutralize the base and protonate the anion to yield the final product.

Caption: Mechanism of the Claisen condensation for β-diketone synthesis.

Detailed Experimental Protocol: Claisen Condensation

This protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound.

Reagents & Equipment:

-

Ethyl 2-chlorobenzoate

-

Anhydrous acetone

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous solvent (e.g., Toluene or Diethyl Ether)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture, which would quench the base.

-

Base Addition: To the flask, add anhydrous toluene followed by sodium ethoxide (1.1 equivalents). If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil before adding it to the toluene.

-

Ketone Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetone (1.5 equivalents) dropwise. The excess acetone ensures complete consumption of the limiting ester. Stir for 30 minutes at 0 °C to allow for complete enolate formation.

-

Ester Addition: Add ethyl 2-chlorobenzoate (1.0 equivalent) dropwise to the stirring suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup & Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3). This step neutralizes the remaining base and protonates the product anion.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with brine.

-

Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete profile.

Caption: A standard workflow for the synthesis and characterization of a target compound.

Predicted Spectroscopic Signatures

While experimental spectra should always be acquired, the expected spectral data can be reliably predicted based on the molecular structure.

| Technique | Predicted Data | Rationale |

| ¹H NMR (CDCl₃) | δ ~ 2.2 ppm (s, 3H, -CH₃); δ ~ 3.9 ppm (s, 2H, -CH₂-); δ ~ 7.3-7.6 ppm (m, 4H, Ar-H); δ ~ 15-17 ppm (br s, ~1H, enol -OH) | The methyl and methylene protons of the diketo form appear as singlets. The enol form will show a characteristic, highly deshielded hydroxyl proton due to strong intramolecular H-bonding. The aromatic protons will exhibit complex splitting patterns. |

| ¹³C NMR (CDCl₃) | δ ~ 25 ppm (-CH₃); δ ~ 55 ppm (-CH₂-); δ ~ 127-135 ppm (Ar-C); δ ~ 190-205 ppm (C=O) | Distinct signals for the aliphatic carbons and the two different carbonyl carbons are expected. The aromatic region will show four signals due to the substitution pattern. |

| IR (KBr/ATR) | ~3100 cm⁻¹ (broad, O-H, enol); ~1720 cm⁻¹ (C=O stretch, keto); ~1600 cm⁻¹ (conjugated C=O stretch, enol); ~1580 cm⁻¹ (C=C stretch, enol) | The spectrum will likely be a composite of both tautomers. A strong, broad absorption for the enolic hydroxyl and a lower-frequency carbonyl band are indicative of the stabilized enol form. |

| Mass Spec. (EI) | m/z 196 (M⁺), 198 (M⁺+2) | The molecular ion peak (M⁺) will appear at m/z 196. The presence of a chlorine atom will result in a characteristic M⁺+2 isotope peak with an intensity of approximately one-third that of the M⁺ peak. |

Synthetic Utility and Key Applications

The primary value of this compound lies in its utility as a precursor for more complex molecular architectures, particularly five- and six-membered heterocycles.

Heterocycle Synthesis

The 1,3-dicarbonyl motif is an ideal electrophilic scaffold for condensation reactions with dinucleophiles. By varying the dinucleophile, a diverse range of important heterocyclic cores can be accessed.

-

Pyrazoles: Reaction with hydrazine (H₂NNH₂) or its derivatives yields substituted pyrazoles, a core structure found in numerous pharmaceuticals, including celecoxib.

-

Isoxazoles: Condensation with hydroxylamine (H₂NOH) produces isoxazoles.

-

Pyrimidines: Reaction with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives, which are fundamental components of nucleic acids and many drugs.

Caption: General pathway for pyrazole synthesis from a β-diketone.

Coordination Chemistry

The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions. These metal complexes are investigated for applications in catalysis, as MRI contrast agents, and in the development of materials with specific optical or magnetic properties.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is more than a simple chemical; it is a foundational tool for molecular construction. Its synthesis via the robust Claisen condensation is well-understood, and its structure can be unequivocally confirmed through standard analytical techniques. The true power of this compound lies in its predictable reactivity, enabling chemists in research and drug development to efficiently access diverse and complex heterocyclic scaffolds and novel metal-organic materials. A thorough understanding of its properties, as outlined in this guide, is crucial for leveraging its full synthetic potential.

References

-

1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). MDPI. [Link]

- Process for the preparation of linear 1,3-diketones. (1994).

-

1-(4-Chlorophenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2020). National Center for Biotechnology Information. [Link]

-

Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. (2007). ACS Publications. [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

Sources

- 1. 1-(2-CHLORO-PHENYL)-BUTANE-1,3-DIONE | 56464-74-5 [chemicalbook.com]

- 2. 1-(4-Chlorophenyl)butane-1,3-dione | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)butane-1,3-dione, a valuable β-diketone intermediate in organic synthesis. The primary focus of this document is the elucidation of the Claisen condensation reaction as the principal synthetic route. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. The information presented herein is a synthesis of established chemical principles and practical laboratory guidance, aimed at enabling the successful and safe preparation of the target compound.

Introduction: The Significance of β-Diketones

β-Diketones, characterized by the presence of two carbonyl groups separated by a methylene group, are exceptionally versatile synthons in organic chemistry. Their unique structural motif allows for a rich and diverse range of chemical transformations, making them invaluable building blocks in the synthesis of a wide array of more complex molecules. The acidic nature of the central methylene protons facilitates the formation of a stable enolate ion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.

This compound, the subject of this guide, is a member of this important class of compounds. The presence of the ortho-chlorophenyl substituent introduces specific steric and electronic properties that can be exploited in subsequent synthetic steps, making it a molecule of interest for the development of novel pharmaceuticals and other functional materials.

The Synthetic Strategy: Claisen Condensation

The most direct and widely employed method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 2'-chloroacetophenone serves as the ketone component, and ethyl acetate acts as the ester.

The Claisen condensation is a robust and well-understood transformation that proceeds through a series of reversible steps, ultimately driven to completion by the deprotonation of the newly formed β-diketone. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate of the ketone, which then acts as the nucleophile.

Mechanistic Insights

The mechanism of the Claisen condensation for the synthesis of this compound can be broken down into the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from 2'-chloroacetophenone to form a resonance-stabilized enolate ion. The choice of a strong base is crucial as the pKa of the α-protons of ketones is typically in the range of 19-20.

-

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group.

-

Deprotonation of the β-Diketone: The newly formed this compound is more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups flanking the methylene protons. The ethoxide ion, regenerated in the previous step, readily deprotonates the β-diketone to form a highly resonance-stabilized enolate. This irreversible deprotonation step is the thermodynamic driving force for the entire reaction sequence, shifting the equilibrium towards the product.

-

Protonation: A final acidic workup is necessary to protonate the enolate and yield the neutral this compound product.

Figure 1: A simplified workflow of the Claisen condensation for the synthesis of this compound.

Experimental Protocol

Disclaimer: This protocol is adapted from a general procedure for the synthesis of 1-phenylbutane-1,3-dione.[1] Researchers should exercise caution and perform a thorough risk assessment before proceeding. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| 2'-Chloroacetophenone | C₈H₇ClO | 154.60 | (To be determined by researcher) | (x) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | (Typically used in excess) | (y) |

| Sodium Metal | Na | 22.99 | (z) | (z) |

| Absolute Ethanol | C₂H₅OH | 46.07 | (Sufficient for reaction and workup) | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (For workup) | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | (For workup) | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (For workup) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (For drying) | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of 2'-chloroacetophenone and an excess of ethyl acetate dropwise from the addition funnel with constant stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Workup:

-

Pour the reaction mixture into a beaker containing ice and water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization of this compound

Note: As of the date of this publication, comprehensive, publicly available experimental spectroscopic data specifically for this compound is limited. The following are predicted and expected characteristic signals based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, the methylene protons between the two carbonyl groups, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro and acetylacetyl substituents. The methylene protons are expected to appear as a singlet, and the methyl protons as another singlet.

-

¹³C NMR: The ¹³C NMR spectrum should display signals for the two distinct carbonyl carbons, the carbons of the 2-chlorophenyl ring, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons will be characteristic of a 1,2-disubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups. These bands are typically observed in the region of 1650-1750 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-Cl stretching vibrations, will be present. The presence of a broad absorption in the O-H stretching region (around 2500-3300 cm⁻¹) would indicate the presence of the enol tautomer.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₉ClO₂; MW: 196.63 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of acetyl and chlorophenyl moieties.

Safety and Handling

5.1. Hazard Identification

-

2'-Chloroacetophenone: This compound is a lachrymator and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.

-

Ethyl Acetate: A flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness.

-

Sodium Metal: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas and a corrosive solution of sodium hydroxide.

-

Sodium Ethoxide: A corrosive and flammable solid. It reacts with water to form ethanol and sodium hydroxide.

-

Hydrochloric Acid: A highly corrosive acid that can cause severe skin burns and eye damage.

-

Diethyl Ether: An extremely flammable liquid and vapor. It may form explosive peroxides.

5.2. Recommended Safety Precautions

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.

-

Handle sodium metal with extreme care, under an inert atmosphere if possible, and away from water.

-

Ground and bond containers when transferring flammable liquids to prevent static discharge.

-

-

Storage:

-

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

-

Flammable liquids should be stored in a designated flammable storage cabinet.

-

-

Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Claisen condensation of 2'-chloroacetophenone and ethyl acetate is a reliable and well-established method. This guide has provided a detailed overview of the synthetic strategy, a practical experimental protocol, and essential safety information. While specific experimental spectroscopic data for the target compound is not widely available, the predicted characterization data provides a solid framework for product verification. Researchers undertaking this synthesis are encouraged to perform thorough characterization to confirm the identity and purity of their product. The versatility of β-diketones ensures that this compound will continue to be a valuable intermediate in the pursuit of new chemical entities with diverse applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bhatt, S., Singh, G., Kumar, S., & Singh, C. P. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 1-(2-Chlorophenyl)butane-1,3-dione: A Multi-technique Spectroscopic Approach

Introduction

1-(2-Chlorophenyl)butane-1,3-dione is a β-dicarbonyl compound of significant interest in synthetic chemistry, potentially serving as a versatile building block for the synthesis of various heterocyclic compounds and metal complexes. The precise characterization of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound, leveraging a suite of modern spectroscopic techniques.

A primary challenge and a key structural feature of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of tautomeric forms: the diketo and the enol forms.[1] This guide will detail how to not only confirm the core connectivity of the atoms but also how to identify and quantify the presence of these tautomers.

Our approach is systematic, beginning with the determination of the molecular formula and proceeding through the functional group identification and detailed connectivity mapping using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a comprehensive suite of Nuclear Magnetic Resonance (NMR) techniques.[2][3] This document is intended for researchers and professionals in the fields of organic chemistry, analytical science, and drug development who require a robust framework for molecular structure confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation workflow is to establish the molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

For this compound, the expected molecular formula is C₁₀H₉ClO₂.

-

Calculation of Molecular Weight:

-

C: 10 * 12.011 = 120.11

-

H: 9 * 1.008 = 9.072

-

Cl: 1 * 35.453 = 35.453

-

O: 2 * 15.999 = 31.998

-

Total Nominal Mass: ~196.63 g/mol

-

An HRMS analysis would provide a highly accurate mass measurement (typically to four or five decimal places), which can be used to confirm this formula unequivocally. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Index of Hydrogen Deficiency (IHD):

The IHD, or degree of unsaturation, provides insight into the number of rings and/or multiple bonds within a molecule. It is calculated using the formula:

IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₉ClO₂: IHD = 10 - (9/2) - (1/2) + (0/2) + 1 = 10 - 4.5 - 0.5 + 1 = 6

An IHD of 6 suggests a significant degree of unsaturation. This is accounted for by the benzene ring (which contributes 4 degrees) and the two carbonyl groups (each contributing 1 degree), perfectly matching the expected structure.

Spectroscopic Deep Dive: Unraveling the Structure

The following sections detail the predicted spectroscopic data for this compound. As experimental spectra for this specific compound are not widely published, these predictions are based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For this compound, the key feature to observe is the evidence for the keto-enol tautomerism.

-

Diketo Tautomer: This form will exhibit two distinct carbonyl (C=O) stretching frequencies due to the acetyl and benzoyl groups.

-

Enol Tautomer: This form will show a conjugated carbonyl stretch, a C=C stretch from the enol double bond, and a broad O-H stretch from the enol hydroxyl group, which is often involved in intramolecular hydrogen bonding.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~3400-2500 | Broad, Medium | O-H stretch (intramolecular H-bond) | Strong evidence for the Enol tautomer |

| ~1725 | Strong | C=O stretch (aliphatic ketone) | Evidence for the Diketo tautomer |

| ~1685 | Strong | C=O stretch (aromatic ketone) | Evidence for the Diketo tautomer |

| ~1600 | Strong | Conjugated C=O / C=C stretch | Strong evidence for the Enol tautomer |

| ~1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) | Confirms presence of the benzene ring |

| ~750 | Strong | C-Cl stretch / C-H out-of-plane bend | Suggests ortho-disubstitution on the benzene ring |

The simultaneous presence of the broad O-H stretch and multiple carbonyl-region peaks is a hallmark of a β-dicarbonyl compound existing in a tautomeric equilibrium in the solid state (for KBr pellet) or liquid state (for neat film).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[5][6]

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): A peak at m/z ≈ 196, with a corresponding M+2 peak at m/z ≈ 198 (approx. 1/3 the intensity), confirming the presence of one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation is driven by the cleavage of bonds adjacent to the carbonyl groups, a process known as alpha-cleavage.

Major Predicted Fragments:

| m/z | Proposed Fragment Ion | Formula | Notes |

| 181 | [M - CH₃]⁺ | C₉H₆ClO₂⁺ | Loss of a methyl radical from the acetyl group. |

| 153 | [M - COCH₃]⁺ | C₈H₄ClO⁺ | Loss of an acetyl radical, a very common fragmentation. |

| 139 | [C₇H₄Cl]⁺ | C₇H₄Cl⁺ | Formation of the 2-chlorobenzoyl cation. |

| 111 | [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | Loss of CO from the 2-chlorobenzoyl cation, forming the chlorophenyl cation. |

| 43 | [CH₃CO]⁺ | C₂H₃O⁺ | The acylium ion from the acetyl group, often the base peak. |

MS Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution.[3][7] For this compound, NMR is essential for confirming the carbon skeleton, proton environments, and investigating the keto-enol tautomerism.[1]

The key observation in the ¹H NMR spectrum will be the presence of two distinct sets of signals—one for the diketo form and one for the enol form. The relative integration of these signals allows for the quantification of the tautomeric ratio, which is often solvent-dependent.[8]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

| ~16.0 | s (broad) | ~0.8H | Enolic -OH | Enol |

| ~7.8 - 7.3 | m | 4H | Ar-H | Both |

| ~6.15 | s | ~0.8H | Vinylic =CH- | Enol |

| ~3.85 | s | ~0.4H | -CH₂- | Diketo |

| ~2.25 | s | ~0.6H | -CH₃ (Keto) | Diketo |

| ~2.15 | s | ~2.4H | -CH₃ (Enol) | Enol |

-

Causality: The enolic proton is highly deshielded (~16.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The methylene protons of the keto form (~3.85 ppm) are active protons and will appear as a sharp singlet. The vinylic proton of the enol form (~6.15 ppm) appears as a singlet, deshielded by the adjacent carbonyl and double bond. The aromatic protons will appear as a complex multiplet due to ortho-substitution.[9][10]

Predicted ¹³C NMR & DEPT Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Tautomer |

| ~202.1 | Negative | C=O (Acetyl) | Diketo |

| ~195.5 | Negative | C=O (Aromatic) | Diketo |

| ~185.8 | Negative | C=O (Aromatic, Conj.) | Enol |

| ~178.0 | Negative | C=O (Enol, H-bonded) | Enol |

| ~138 - 127 | Positive/Negative | Ar-C | Both |

| ~100.5 | Positive | =CH- | Enol |

| ~55.4 | Negative | -CH₂- | Diketo |

| ~29.8 | Positive | -CH₃ (Keto) | Diketo |

| ~24.5 | Positive | -CH₃ (Enol) | Enol |

-

Causality: The spectrum will show more than 10 carbon signals due to the presence of both tautomers. DEPT-135 experiments are crucial to differentiate between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent). The carbonyl carbons of the diketo form are typically more deshielded than those of the enol form.

2D NMR for Final Confirmation:

-

COSY (Correlation Spectroscopy): Would show correlations between coupled protons in the aromatic ring, but no other significant correlations due to the presence of singlets in the aliphatic region.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links protons to the carbons they are attached to. This would definitively correlate the δ 6.15 signal to the δ 100.5 carbon (enol =CH), the δ 3.85 signal to the δ 55.4 carbon (keto -CH₂-), and the methyl proton signals to their respective carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

The enolic -OH proton (~16.0 ppm) to the enol carbonyl carbons (~185.8, 178.0 ppm).

-

The vinylic =CH- proton (~6.15 ppm) to the aromatic quaternary carbon and the enol methyl carbon.

-

The keto -CH₂- protons (~3.85 ppm) to both keto carbonyl carbons (~202.1, 195.5 ppm).

-

The Complete Picture: Tautomerism and Final Structure

The combined data from IR, MS, and NMR provides a self-validating and unambiguous confirmation of the structure of this compound. The evidence strongly supports its existence as a mixture of keto and enol tautomers in solution.

Keto-Enol Tautomerism

Caption: The equilibrium between the diketo and intramolecularly hydrogen-bonded enol tautomers.

Standard Operating Protocols

For trustworthiness and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

-

Acquisition:

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a standard ¹³C{¹H} NMR spectrum (e.g., 1024 scans).

-

Acquire DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction, and referencing to TMS at 0.00 ppm). For ¹H NMR, perform integration on all signals.

Protocol 2: FT-IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Run a background spectrum of the empty ATR setup.

-

Sample Scan: Run the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance IR spectrum.

Protocol 3: EI-MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Overall Structure Elucidation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY [open.up.lublin.pl]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 2,3-Butanedione [webbook.nist.gov]

- 9. 1-(4-Chlorophenyl)butane-1,3-dione | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1-(2-Chlorophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 1-(2-Chlorophenyl)butane-1,3-dione. As a β-dicarbonyl compound, this molecule exhibits a dynamic equilibrium between its keto and enol forms, a phenomenon of fundamental importance in organic chemistry with significant implications for reactivity, stability, and drug development.[1][2] This document will delve into the mechanistic underpinnings of this tautomerism, the influence of the 2-chlorophenyl substituent, and the effects of solvent polarity. Detailed experimental and computational methodologies for the quantitative analysis of the tautomeric equilibrium are presented, aimed at providing researchers, scientists, and drug development professionals with a robust framework for understanding and manipulating this chemical behavior.

Introduction: The Significance of Tautomeric Equilibria

Keto-enol tautomerism, the interconversion between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form), is a cornerstone of organic chemistry.[2][3][4] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form.[4][5] However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[6][7]

This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and enhances stability.[7][8]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[6][7][8]

The position of the keto-enol equilibrium is a delicate balance of these stabilizing effects and is highly sensitive to the molecular structure and the surrounding environment.[4] Understanding and controlling this equilibrium is crucial in drug development, as the tautomeric form of a molecule can dramatically influence its biological activity, solubility, and metabolic stability. The specific focus of this guide, this compound, presents an interesting case study due to the electronic and steric effects imposed by the 2-chlorophenyl substituent.

Mechanistic Principles and Substituent Effects

The interconversion between the keto and enol tautomers of this compound can be catalyzed by either acid or base.[2]

-

Acid Catalysis: Protonation of one of the carbonyl oxygens increases the acidity of the α-hydrogens, facilitating their removal by a weak base (like the solvent) to form the enol.[2]

-

Base Catalysis: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen yields the enol.[2]

The 2-chlorophenyl group at the C1 position introduces both electronic and steric influences on the tautomeric equilibrium.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect can increase the acidity of the methylene protons (α-hydrogens), potentially favoring the formation of the enolate intermediate and, consequently, the enol form.[9][10] Electron-withdrawing substituents have been shown to favor the enol tautomer in other β-dicarbonyl systems.[10][11]

Steric Effects: The bulky 2-chlorophenyl group can introduce steric hindrance, which may influence the planarity of the conjugated system in the enol form. Significant steric strain could destabilize the enol tautomer. However, the ability to form a strong intramolecular hydrogen bond is a powerful driving force that often overcomes moderate steric hindrance.

For this compound, two principal enol tautomers are possible. The enol form where the double bond is in conjugation with the phenyl ring is expected to be the predominant enol tautomer due to the extended conjugation, which provides additional resonance stabilization.[12][13]

Methodologies for Quantifying Tautomeric Equilibrium

A combination of spectroscopic and computational techniques provides a comprehensive understanding of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-invasive tool for the direct observation and quantification of keto and enol tautomers in solution.[9][10][14][15] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the resolution of distinct signals for each form.[9][14]

Characteristic ¹H NMR Signals:

-

Keto Tautomer: The methylene protons (-CH₂-) flanked by the two carbonyl groups will appear as a singlet, typically in the range of δ 3.5-4.5 ppm. The methyl protons (-CH₃) will also be a singlet, usually around δ 2.1-2.3 ppm.[15]

-

Enol Tautomer: The vinylic proton (=CH-) will be a singlet in the δ 5.5-6.5 ppm region. The enolic hydroxyl proton (-OH), due to the strong intramolecular hydrogen bond, will be significantly deshielded and appear as a broad singlet at a much higher chemical shift, often above δ 10 ppm.[15]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube. It is crucial to allow the solution to equilibrate for at least 60 minutes before analysis.[16]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

Data Analysis: Integrate the characteristic signals for the keto (e.g., the methylene protons) and enol (e.g., the vinylic proton) tautomers.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the integrated areas of the enol and keto signals.[10]

Keq = [Enol] / [Keto] = (Integration of Enol Signal) / (Integration of Keto Signal)

The percentage of each tautomer can also be calculated from the integrated values.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can also be employed to study tautomerism, as the keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra.[17][18] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (a bathochromic or red shift) compared to the keto form.[19]

Experimental Protocol for UV-Vis Analysis:

-

Solvent Selection: Prepare dilute solutions of this compound in a series of solvents with varying polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and complementing experimental findings.[1][21][22] By calculating the electronic energies of the optimized geometries of the keto and enol forms, the thermodynamic parameters of the tautomerization can be estimated.[23][24][25]

Computational Workflow using DFT:

-

Structure Building: Construct the 3D structures of the keto and both possible enol tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[1]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Energy Comparison: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities. The tautomer with the lower free energy is the more stable form. The equilibrium constant can be calculated from the difference in Gibbs free energy (ΔG).

Data Presentation and Analysis

The quantitative data obtained from experimental and computational methods can be summarized for clear comparison.

Table 1: Tautomeric Equilibrium Data for this compound in Various Solvents

| Solvent | Dielectric Constant | % Enol (from ¹H NMR) | Keq |

| Cyclohexane-d₁₂ | 2.0 | ||

| Chloroform-d | 4.8 | ||

| Acetone-d₆ | 21.0 | ||

| DMSO-d₆ | 47.0 |

Note: The values in this table are illustrative and would be populated with experimental data.

Table 2: Calculated Relative Energies of Tautomers using DFT (B3LYP/6-31+G(d))

| Tautomer | Relative Gibbs Free Energy (kcal/mol) |

| Keto | 0.00 (Reference) |

| Enol 1 (Conjugated with Phenyl Ring) | |

| Enol 2 |

Note: The values in this table are illustrative and would be populated with computational data.

Analysis of Solvent Effects: The general trend observed for many β-dicarbonyl compounds is a shift in the equilibrium towards the keto form with increasing solvent polarity.[9][26] This is often attributed to the greater polarity of the keto form, which is better stabilized by polar solvents through dipole-dipole interactions.[1][9][16] However, the enol form, with its intramolecular hydrogen bond, is less available for intermolecular hydrogen bonding with protic solvents. This can lead to a complex interplay of factors where aprotic polar solvents may stabilize the keto form, while the enol form is more favored in nonpolar solvents where the intramolecular hydrogen bond is most effective.[26]

Visualizing the Process

Diagrams are essential for illustrating the chemical structures and workflows involved in this analysis.

Caption: The keto-enol tautomeric equilibrium of this compound.

Caption: Experimental workflow for the analysis of keto-enol tautomerism.

Caption: Computational workflow for predicting tautomeric stability.

Conclusion and Implications

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by the interplay of intramolecular hydrogen bonding, conjugation, and the electronic and steric effects of the 2-chlorophenyl substituent. A comprehensive analysis, integrating both experimental NMR and UV-Vis spectroscopy with computational DFT calculations, is essential for a thorough understanding of the tautomeric equilibrium and its dependence on the solvent environment. For researchers in drug discovery and development, a deep understanding of these principles is not merely academic; it is a prerequisite for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The methodologies outlined in this guide provide a robust framework for such investigations, enabling scientists to predict, quantify, and potentially control the tautomeric behavior of this and related β-dicarbonyl compounds.

References

-

Manbeck, K. A., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1434-1437. [Link]

-

Al-Kahtani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry, 2023, 1-9. [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). LinkedIn. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS - A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 9(6), 1021-1032. [Link]

-

Giussi, J. M., et al. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 868-873. [Link]

-

Pinto, D. C., et al. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 2(3), 167-174. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1434-1437. [Link]

-

Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (n.d.). Diva-portal.org. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1434-1437. [Link]

-

Forlani, L., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 35(10), 2249-2257. [Link]

-

It has been found that β-dicarbonyl compounds have a greater concentration of the enol form over the keto. (2018). Brainly. [Link]

-

da Silva, J. A., et al. (2010). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry, 48(11), 859-866. [Link]

-

Wang, Y., et al. (2020). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 58(11), 1084-1092. [Link]

-

Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (n.d.). President & Fellows of Harvard College. [Link]

-

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 86(4), 508. [Link]

-

Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? (2020). Chem Zipper. [Link]

-

Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Chemical Society Reviews, 13(1), 99-124. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). ResearchGate. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

-

Giussi, J. M., et al. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 868-873. [Link]

-

Giussi, J. M., et al. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. ResearchGate. [Link]

-

Keto-Enol Equilibrium Using NMR. (2012). YouTube. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(8), 727. [Link]

-

a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... (n.d.). Homework.Study.com. [Link]

-

Tayyari, S. F., et al. (1979). Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond. Spectrochimica Acta Part A: Molecular Spectroscopy, 35(11), 1265-1276. [Link]

-

Ghosh, A., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(15), 7850-7857. [Link]

-

Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.). PIPER: Resources for Teaching Physical Chemistry. [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. [Link]

-

Enolates of β-Dicarbonyl Compounds. (n.d.). [Link]

-

What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? (2018). Stack Exchange. [Link]

Sources

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. comporgchem.com [comporgchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cores.research.asu.edu [cores.research.asu.edu]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 25. researchgate.net [researchgate.net]

- 26. worldscientific.com [worldscientific.com]

Spectroscopic Elucidation of 1-(2-Chlorophenyl)butane-1,3-dione: A Guide to a Molecule in Flux

Introduction

1-(2-Chlorophenyl)butane-1,3-dione is a β-dicarbonyl compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry. The spectroscopic characterization of this molecule is not trivial due to the existence of keto-enol tautomerism, a form of structural isomerism where the molecule exists as an equilibrium mixture of a keto and an enol form.[1][2] This dynamic equilibrium is highly sensitive to the solvent and temperature, which is reflected in its spectroscopic data. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its structural features and tautomeric behavior.

The equilibrium between the keto and enol tautomers is a key feature of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often leading to its significant presence in solution.[3][4]

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the keto-enol tautomerism of this compound, as distinct signals for both tautomers can often be observed and quantified.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two sets of signals corresponding to the keto and enol forms. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Tautomer | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Keto | -CH₃ | ~2.2 | Singlet | 3H |

| -CH₂- | ~4.1 | Singlet | 2H | |

| Aromatic H | ~7.3-7.6 | Multiplet | 4H | |

| Enol | -CH₃ | ~2.1 | Singlet | 3H |

| =CH- | ~6.1 | Singlet | 1H | |

| Aromatic H | ~7.3-7.8 | Multiplet | 4H | |

| -OH (enolic) | ~15-17 | Broad Singlet | 1H |

-

Keto Form: The methylene protons (-CH₂-) are expected to appear as a singlet around 4.1 ppm. The methyl protons (-CH₃) will also be a singlet, typically upfield around 2.2 ppm.

-

Enol Form: The presence of a vinyl proton (=CH-) as a singlet around 6.1 ppm is a clear indicator of the enol tautomer. The enolic hydroxyl proton (-OH) is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet far downfield, often between 15 and 17 ppm. The methyl group in the enol form is slightly upfield compared to the keto form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further evidence for the presence of both tautomers.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Tautomer | Assignment | Predicted Chemical Shift (δ, ppm) |

| Keto | -CH₃ | ~28 |

| -CH₂- | ~55 | |

| C=O (acetyl) | ~201 | |

| C=O (benzoyl) | ~194 | |

| Aromatic C-Cl | ~131 | |

| Aromatic C-H | ~127-132 | |

| Aromatic C-C=O | ~138 | |

| Enol | -CH₃ | ~23 |

| =CH- | ~96 | |

| =C-OH | ~184 | |

| =C-O- | ~192 | |

| Aromatic C-Cl | ~130 | |

| Aromatic C-H | ~127-133 | |

| Aromatic C-C=C | ~137 |

The diketo form will show two distinct carbonyl signals. In the enol form, the carbons of the C=C double bond will appear, and the carbonyl carbons will have different chemical shifts compared to the keto form.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in both tautomers.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer |

| ~3100-3000 | Medium | Aromatic C-H stretch | Both |

| ~2960-2850 | Medium | Aliphatic C-H stretch | Both |

| ~1725 | Strong | C=O stretch (acetyl) | Keto |

| ~1705 | Strong | C=O stretch (benzoyl) | Keto |

| ~1640-1600 | Strong | C=O stretch (conjugated) | Enol |

| ~1590 | Strong | C=C stretch (enol) | Enol |

| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond) | Enol |

| ~750 | Strong | C-Cl stretch | Both |

The keto form will exhibit two distinct carbonyl (C=O) stretching bands.[5] The enol form is characterized by a broad O-H stretch due to hydrogen bonding, a conjugated C=O stretch at a lower frequency than the keto form, and a C=C stretching band.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound (C₁₀H₉ClO₂) is approximately 196.63 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

Proposed Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for this compound.

Key fragment ions are expected from the loss of acetyl (CH₃CO, m/z 43) and chlorobenzoyl (C₇H₄ClO) moieties.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For transmission IR, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-